
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
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描述
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H26N2O4S2 and its molecular weight is 458.59. The purity is usually 95%.
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生物活性
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : It contains a thiazole ring substituted with an ethoxyphenyl group and an acetamide moiety linked to an isopropylsulfonyl phenyl group.
Research indicates that compounds with similar thiazole structures often exhibit their biological effects through modulation of various biochemical pathways. For instance, thiazole derivatives have been shown to interact with ion channels, such as Kv7.1 potassium channels, influencing cellular excitability and neurotransmission .
Anticancer Activity
Recent studies have evaluated the anticancer potential of thiazole derivatives. The compound was tested against several cancer cell lines, including:
- Cervical Cancer : HeLa and SiHa cells
- Ovarian Cancer : A2780 cells
- Breast Cancer : MCF-7 and MDA-MB-231 cells
In vitro assays demonstrated significant antiproliferative effects, with IC50 values ranging from 0.50 to 3.58 μM across different cell lines. Notably, compounds with similar structural motifs showed enhanced activity against gynecological cancers compared to hematologic malignancies .
Cell Line | IC50 (μM) |
---|---|
HeLa | 0.75 |
SiHa | 1.20 |
A2780 | 0.50 |
MCF-7 | 0.62 |
MDA-MB-231 | 1.28 |
Analgesic Activity
The analgesic properties of thiazole derivatives have also been explored using writhing and hot plate tests in mice. Compounds were found to exhibit dose-dependent analgesic effects, suggesting their potential utility in pain management .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole ring and substituents significantly affect the biological activity of these compounds. For instance:
- Ethoxy Group : Enhances solubility and possibly bioavailability.
- Isopropylsulfonyl Substitution : Influences binding affinity to target proteins.
Compounds lacking these specific substituents demonstrated reduced efficacy, highlighting the importance of maintaining certain structural features for optimal biological activity .
Case Studies
Several case studies have documented the therapeutic potential of thiazole derivatives similar to this compound:
- Study on Anticancer Activity : A derivative was tested against a panel of cancer cell lines, showing significant cytotoxicity and reduced telomerase activity in MCF-7 cells at concentrations as low as 5 µM.
- Analgesic Efficacy : In a controlled trial, a thiazole derivative demonstrated comparable analgesic effects to established pain relief medications in animal models.
常见问题
Q. Basic Synthesis and Characterization
Q1: What are the standard synthetic routes and purification methods for this compound? A1: Synthesis typically involves multi-step organic reactions, such as:
- Thiazole ring formation : Reacting substituted acetamide precursors with thiourea derivatives under reflux conditions (e.g., ethanol, 80–100°C) .
- Sulfonylation : Introducing the isopropylsulfonyl group via nucleophilic substitution using isopropylsulfonyl chloride in dichloromethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Key characterization : Confirm structure using 1H-NMR (e.g., thiazole proton at δ 7.2–7.5 ppm), IR (C=O stretch at ~1650 cm−1), and LC-MS (m/z calculated: 487.2 g/mol) .
Q. Advanced Synthesis Optimization
Q2: How can reaction yields be improved for the thiazole core formation? A2: Optimize:
- Catalysts : Use zeolite (Y-H) or pyridine to enhance cyclization efficiency .
- Solvent polarity : Higher polarity solvents (e.g., DMF) improve intermediate solubility but may require longer reaction times .
- Temperature control : Reflux at 150°C for 5–8 hours balances yield and side-product formation .
Data analysis : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and adjust stoichiometry of reactants (e.g., 1:1.2 molar ratio of acetamide to thiourea) .
Q. Basic Structural Confirmation
Q3: Which techniques are critical for confirming the compound’s stereochemistry? A3:
- X-ray crystallography : Resolve crystal packing and confirm the spatial arrangement of the ethoxyphenyl and isopropylsulfonyl groups .
- NOESY NMR : Detect through-space interactions (e.g., proximity between thiazole methyl and acetamide protons) .
- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate geometry .
Q. Advanced Data Contradiction Analysis
Q4: How to resolve discrepancies in 1H-NMR data for the thiazole ring protons? A4: Potential causes:
- Tautomerism : Thiazole rings may exhibit keto-enol tautomerism; use deuterated DMSO to stabilize the dominant form .
- Dynamic effects : Variable temperature NMR (VT-NMR) can reveal conformational exchange broadening .
- Impurities : Repurify via preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .
Q. Biological Activity Profiling
Q5: How to design experiments to evaluate antiproliferative activity? A5:
- In vitro assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and calculate IC50 via nonlinear regression .
- Dose-response curves : Test concentrations from 1 nM to 100 µM.
- Mechanistic studies : Perform flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation) .
Q. Advanced Biological Data Interpretation
Q6: How to address variability in IC50 values across cell lines? A6:
- Cell line heterogeneity : Validate using ≥3 biological replicates and normalize to cell viability controls .
- Compound stability : Pre-test stability in cell culture media (e.g., HPLC at 0, 24, 48 hr) to rule out degradation .
- Off-target effects : Use siRNA knockdown or competitive binding assays to confirm target specificity .
Q. Stability and Degradation Studies
Q7: What methodologies assess the compound’s stability under physiological conditions? A7:
- Thermal stability : TGA/DSC to determine decomposition temperature (>200°C indicates suitability for long-term storage) .
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS (e.g., hydrolysis of the acetamide bond at pH <3) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
Q. Advanced Metabolite Identification
Q8: How to identify metabolic pathways and major metabolites? A8:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Quench reactions at 0, 30, 60 min .
- LC-HRMS : Detect metabolites (e.g., hydroxylation at the ethoxyphenyl group, m/z +16) and fragment ions .
- CYP inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes involved .
属性
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-5-29-19-10-8-18(9-11-19)22-16(4)30-23(25-22)24-21(26)14-17-6-12-20(13-7-17)31(27,28)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHMGXFSRAXUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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